3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone
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Description
3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone is a useful research compound. Its molecular formula is C15H10Cl2N4 and its molecular weight is 317.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Hydrazide-hydrazone derivatives, which this compound is a part of, are known to have various pharmaceutical applications due to their azomethine group (–nh–n=ch–) connected with a carbonyl group . This group is responsible for their interaction with their targets and any resulting changes.
Biochemical Pathways
For instance, compounds with a similar structure have been shown to produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . These compounds increase dramatically under cellular damage .
Pharmacokinetics
The synthesis of similar compounds involves a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:11 mol ratio in ethanol . This suggests that the compound may be soluble in ethanol, which could impact its absorption and distribution in the body.
Result of Action
For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The synthesis of similar compounds has been shown to be relatively sluggish at 10 °c and might produce some side products at 40 °c or higher under the influence of the basic catalyst . This suggests that temperature could be an important environmental factor influencing the compound’s action.
Properties
IUPAC Name |
(4-chlorophenyl)-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-3-1-10(2-4-11)15-14(9-18-21-15)20-19-13-7-5-12(17)6-8-13/h1-9H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDQNLLAZXMBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N=NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.